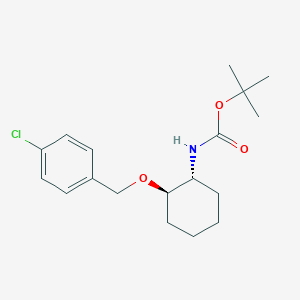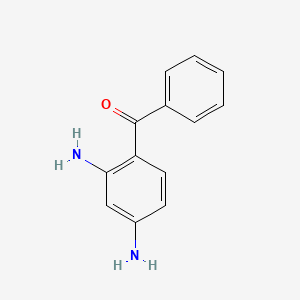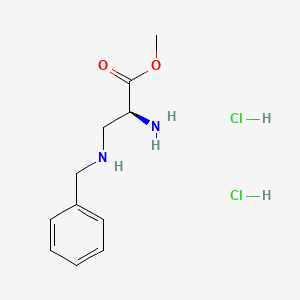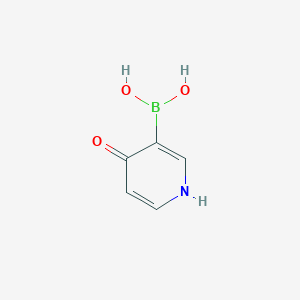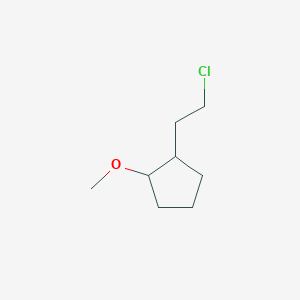
1-(2-Chloroethyl)-2-methoxycyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-2-methoxycyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 2-chloroethyl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-2-methoxycyclopentane typically involves the alkylation of cyclopentane derivatives. One common method is the reaction of cyclopentanol with 2-chloroethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-2-methoxycyclopentane can undergo several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of 1-(2-Hydroxyethyl)-2-methoxycyclopentane or 1-(2-Aminoethyl)-2-methoxycyclopentane.
Oxidation Reactions: Formation of 1-(2-Chloroethyl)-2-cyclopentanone.
Reduction Reactions: Formation of 1-(2-Hydroxyethyl)-2-methoxycyclopentane.
科学的研究の応用
1-(2-Chloroethyl)-2-methoxycyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-2-methoxycyclopentane involves its interaction with specific molecular targets within cells. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key cellular processes. This can result in the disruption of cell division and the induction of apoptosis in cancer cells. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and cellular uptake.
類似化合物との比較
Similar Compounds
1-(2-Chloroethyl)-3-methoxycyclopentane: Similar structure but with the methoxy group at a different position.
1-(2-Chloroethyl)-2-methoxycyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(2-Bromoethyl)-2-methoxycyclopentane: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Uniqueness
1-(2-Chloroethyl)-2-methoxycyclopentane is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of the chloroethyl and methoxy groups provides a balance of reactivity and stability, making it a versatile compound for various applications.
特性
分子式 |
C8H15ClO |
|---|---|
分子量 |
162.66 g/mol |
IUPAC名 |
1-(2-chloroethyl)-2-methoxycyclopentane |
InChI |
InChI=1S/C8H15ClO/c1-10-8-4-2-3-7(8)5-6-9/h7-8H,2-6H2,1H3 |
InChIキー |
JUNYMZDQCWOXGQ-UHFFFAOYSA-N |
正規SMILES |
COC1CCCC1CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)


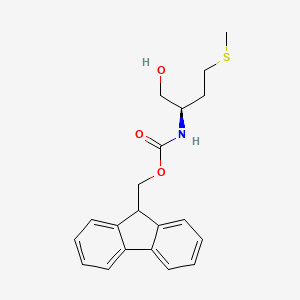
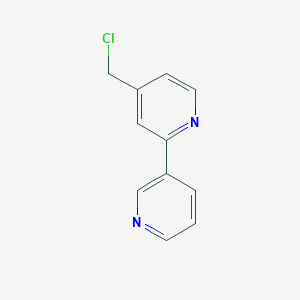
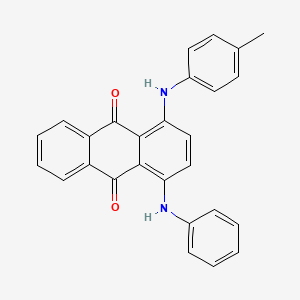


![Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-](/img/structure/B15251405.png)
